molecular formula C36H44MgN4 B13813431 Magnesium octaethylporphyrin

Magnesium octaethylporphyrin

Cat. No.: B13813431
M. Wt: 557.1 g/mol
InChI Key: TVLQTHMQVIWHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is particularly interesting due to its structural similarity to chlorophyll, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium octaethylporphyrin can be synthesized through the reaction of octaethylporphyrin with magnesium bromide ethyl etherate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a temperature of around 35°C overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium octaethylporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted porphyrins and their cation radicals, which have unique photophysical and electrochemical properties .

Comparison with Similar Compounds

Magnesium octaethylporphyrin can be compared with other similar compounds such as:

This compound stands out due to its unique combination of photophysical properties and structural similarity to biologically important molecules like chlorophyll, making it a valuable compound for a wide range of scientific studies.

Properties

Molecular Formula

C36H44MgN4

Molecular Weight

557.1 g/mol

IUPAC Name

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide

InChI

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

TVLQTHMQVIWHGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.